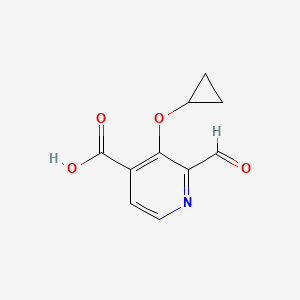
3-Cyclopropoxy-2-formylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-formylisonicotinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the isonicotinic acid framework, which includes a formyl group at the 2-position. It is a derivative of isonicotinic acid, which is known for its applications in various chemical and pharmaceutical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-formylisonicotinic acid typically involves the introduction of the cyclopropoxy group and the formyl group onto the isonicotinic acid backbone. One common method involves the reaction of isonicotinic acid with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy derivative. This is followed by formylation using reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-2-carboxyisonicotinic acid.
Reduction: 3-Cyclopropoxy-2-hydroxymethylisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-2-formylisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The cyclopropoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound, known for its use in the synthesis of various pharmaceuticals.
3-Formylisonicotinic acid: Similar in structure but lacks the cyclopropoxy group.
2-Cyclopropoxyisonicotinic acid: Similar but with the cyclopropoxy group at a different position.
Uniqueness
3-Cyclopropoxy-2-formylisonicotinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-8-9(15-6-1-2-6)7(10(13)14)3-4-11-8/h3-6H,1-2H2,(H,13,14) |
InChI Key |
YUMWUMCIYQUFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


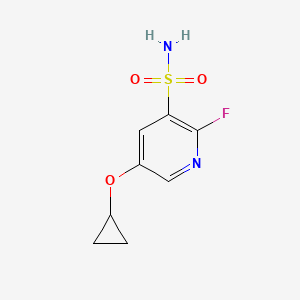

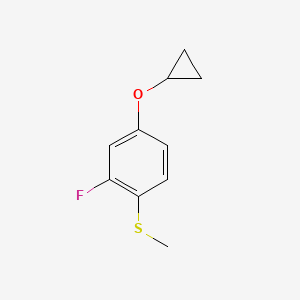
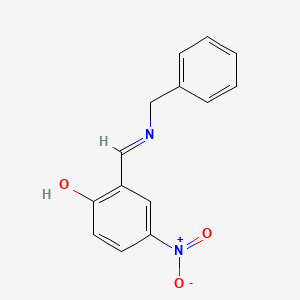


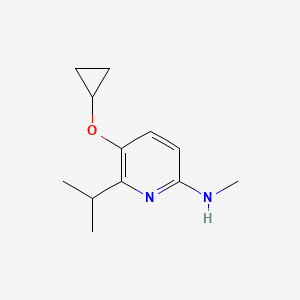

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B14808584.png)
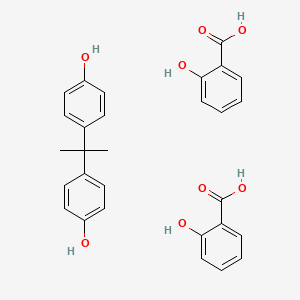
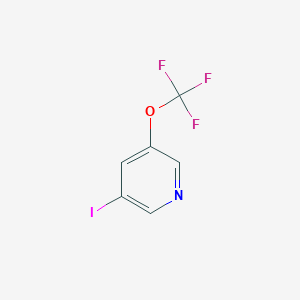

![[(1R)-1-aminopropyl]boronic acid](/img/structure/B14808601.png)
![N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B14808602.png)
